molecular formula C17H19ClN2O B2968895 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-43-3

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2968895
CAS No.: 1052076-43-3
M. Wt: 302.8
InChI Key: BFWFXJHDJVSNOQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Imidazole rings are present in important biological compounds, such as histidine and histamine, and can participate in various biological interactions .

Safety and Hazards

Imidazole can cause skin irritation and serious eye irritation . It’s important to handle all chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: Lacks the methoxymethyl and 3-methylbenzyl groups, resulting in different biological activities.

    1-Benzyl-2-methylbenzimidazole: Similar structure but without the methoxymethyl group.

    2-(Methoxymethyl)-1H-benzimidazole: Lacks the 3-methylbenzyl group.

Uniqueness

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both methoxymethyl and 3-methylbenzyl groups, which may confer enhanced biological activity and specificity compared to its analogs.

Properties

IUPAC Name

2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2;/h3-10H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWFXJHDJVSNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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